

Technical Guide: Structural Elucidation and Control of Fulvestrant 6-Keto Impurity Derivatives

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Compound of Interest

Compound Name: *Fulvestrant Impurity 3*

CAS No.: *1621885-81-1*

Cat. No.: *B601968*

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Executive Summary & Regulatory Context[1]

In the development of Fulvestrant (a selective estrogen receptor degrader, SERD), the control of oxidative impurities is a critical quality attribute (CQA). Among these, the 6-keto Fulvestrant derivative represents a specific challenge due to its formation via benzylic oxidation at the B-ring of the steroidal backbone.

This guide provides a definitive technical workflow for the identification, isolation, and structural elucidation of the 6-keto impurity. Unlike standard pharmacopeial impurities (e.g., Sulfone/Impurity A), the 6-keto derivative requires specialized detection due to its structural similarity to the parent compound and potential for co-elution.

Regulatory Impact: Under ICH Q3A(R2) and Q3B(R2), any impurity exceeding the identification threshold (0.10% for maximum daily doses \leq 2g) must be structurally characterized. The 6-keto derivative, often formed during stability testing (oxidative stress), falls under this mandate.

Mechanistic Origins: The Oxidation Pathway

To control the impurity, one must understand its genesis. Fulvestrant possesses a steroidal skeleton susceptible to radical autoxidation, particularly at the C6 position (allylic/benzylic-like activation due to the aromatic A-ring).

Degradation Mechanism

The formation of 6-keto Fulvestrant proceeds via a radical chain reaction:

- Initiation: Abstraction of a hydrogen atom from the C6 position (benzylic to the A-ring phenol).
- Propagation: Reaction with molecular oxygen to form a C6-peroxyl radical, followed by conversion to a hydroperoxide.
- Termination/Decomposition: Dehydration of the hydroperoxide or disproportionation yields the ketone (C=O) at position 6.

Visualization: Oxidative Pathway



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Figure 1: Radical-mediated oxidation pathway converting Fulvestrant to its 6-keto derivative.

Analytical Strategy: Identification & Characterization

The identification logic relies on a "Triad of Evidence": Chromatographic Retention, Mass Spectrometric Fragmentation, and NMR Confirmation.

High-Resolution Mass Spectrometry (HRMS)

The 6-keto derivative exhibits a distinct mass shift compared to Fulvestrant.

- Fulvestrant Formula:

- 6-Keto Derivative Formula:

- Transformation:

- Net Mass Change:

Da (approx +14 Da).

MS/MS Fragmentation Logic

In Negative ESI mode (preferred for steroidal phenols), the fragmentation pattern confirms the modification is on the ring system, not the side chain.

Parameter	Fulvestrant (Parent)	6-Keto Impurity	Diagnostic Logic
Precursor Ion [M-H] ⁻	m/z 605.3	m/z 619.3	+14 Da shift confirms oxidation (CH ₂ → CO).
Key Fragment 1	m/z 427.2	m/z 441.2	Loss of side chain. Shift in core confirms modification is on the Steroid Nucleus.
Key Fragment 2	m/z ~93 (Phenol)	m/z ~93	A-ring intact (Phenolic fragment often conserved).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive proof of structure. The key diagnostic is the disappearance of diastereotopic protons at C6 and the appearance of a carbonyl carbon signal.

Protocol:

- Isolate ~5-10 mg of impurity via Semi-Prep HPLC.
- Dissolve in

or

.

- Acquire 1D

,

, and 2D HMBC spectra.

Critical NMR Signals:

Nucleus	Position	Fulvestrant Signal (ppm)	6-Keto Impurity Signal (ppm)	Interpretation
¹ H NMR	H-6	Multiplet (1.3 - 2.4 range)	Absent	Loss of protons at C6 confirms oxidation.
¹ H NMR	H-7	Multiplet	Downfield Shift	Deshielding due to adjacent C=O anisotropy.
¹³ C NMR	C-6	~29.0 ppm ()	~198 - 210 ppm (C=O)	Diagnostic ketone carbonyl signal.
¹³ C NMR	C-5, C-7	Alkyl region	Shifted	-carbon shifts due to carbonyl adjacency.

Experimental Workflow: Isolation & Synthesis

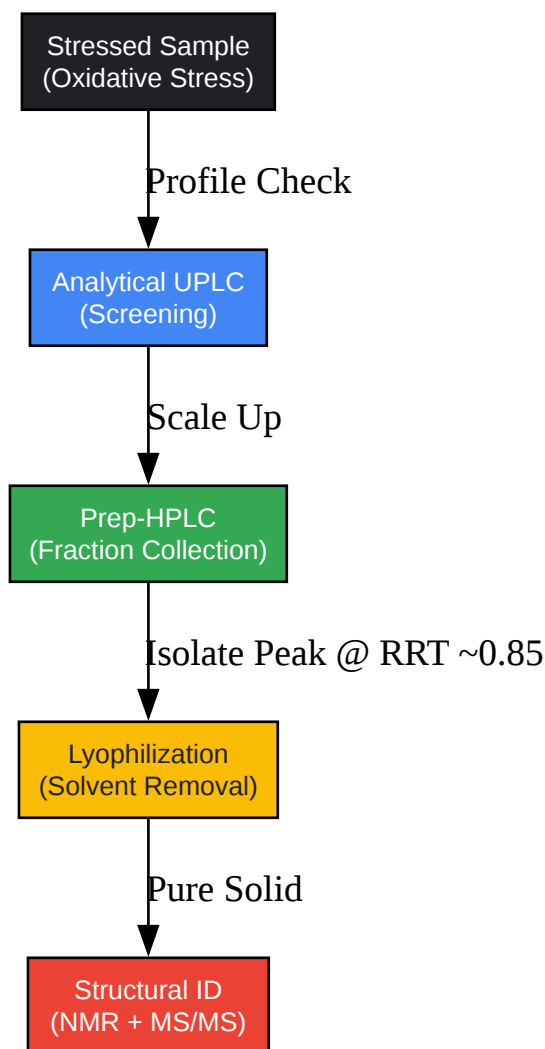
To validate the method, you often need a reference standard. If commercial standards are unavailable or cost-prohibitive, the 6-keto derivative can be synthesized via forced degradation or targeted synthesis.

Targeted Synthesis Protocol (Jones Oxidation)

Note: This protocol produces the 6-keto derivative for use as a Reference Standard.

- Reagents: Dissolve Fulvestrant (100 mg) in Acetone (10 mL).
- Oxidant: Add Jones Reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) dropwise at 0°C . Caution: This is aggressive; monitor strictly to prevent side-chain oxidation.
- Quench: Add Isopropanol after 15 mins to consume excess oxidant.
- Workup: Dilute with water, extract with Ethyl Acetate.
- Purification: Flash chromatography (Hexane:EtOAc gradient). The 6-keto derivative is more polar than the parent.

Isolation Workflow



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Figure 2: Workflow for the isolation of the 6-keto impurity from stressed samples.

Control Strategy & Derivatization

Once identified, the impurity must be controlled. If UV sensitivity is low, derivatization can be used for routine QC monitoring.

Derivatization for Enhanced Detection

The 6-keto group is chemically distinct from the rest of the molecule (sterically hindered but reactive).

- Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

- Reaction: Forms a hydrazone derivative.

- Benefit: Shifts

to ~360 nm, significantly increasing sensitivity and specificity for the keto-impurity against the Fulvestrant background.

Routine HPLC Method (Stability Indicating)

- Column: C18, 150 x 4.6 mm, 3.5 μ m (e.g., Zorbax Eclipse Plus).
- Mobile Phase A: Water (0.1% Formic Acid).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 40% B to 90% B over 20 mins.
- Detection: 225 nm (Parent) or MS (SIM mode for m/z 619).

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